molecular formula C8H7FO2 B1349807 2-Fluoro-3-methylbenzoic acid CAS No. 315-31-1

2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807
CAS No.: 315-31-1
M. Wt: 154.14 g/mol
InChI Key: DGNAETGARNTCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a methyl group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination and subsequent oxidation to yield this compound .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of advanced catalytic systems and continuous flow reactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Oxidation: Compounds with additional carboxylic acid groups.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

2-Fluoro-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .

Comparison with Similar Compounds

  • 3-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-4-methylbenzoic acid
  • 2-Fluoro-5-methylbenzoic acid

Comparison: 2-Fluoro-3-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can influence its reactivity and interactions compared to other isomers. For instance, the position of the substituents can affect the compound’s electronic properties, steric hindrance, and overall stability .

Biological Activity

2-Fluoro-3-methylbenzoic acid (2-F-3-MBA), with the chemical formula C₈H₇FO₂, is an aromatic carboxylic acid characterized by a fluorine atom and a methyl group on the benzene ring. It has a molecular weight of approximately 154.14 g/mol and appears as a white crystalline solid with a melting point of 158 °C to 160 °C . This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.

Antimicrobial Properties

Research indicates that 2-F-3-MBA and its derivatives exhibit antimicrobial properties . Studies have reported minimum inhibitory concentrations (MIC) that demonstrate effectiveness against various pathogens, suggesting potential applications in treating infections. For instance, derivatives of 2-F-3-MBA have been synthesized and tested, showing promising results against bacteria such as Staphylococcus aureus and Escherichia coli.

Interaction with Biological Targets

2-F-3-MBA is being explored for its role in drug discovery, particularly as a building block for developing inhibitors targeting specific biological pathways. Notably, it has been identified as a potential scaffold for inhibitors of the sodium-glucose transporter 2 (SGLT2), which is significant in diabetes management. The compound's unique structure allows it to interact with various enzymes and receptors, providing insights into its pharmacological potential.

Structure-Activity Relationship (SAR)

The biological activity of 2-F-3-MBA can be influenced by modifications to its structure. For example, variations in the halogen substitution on the benzene ring can significantly alter its reactivity and biological activity. A comparative analysis of structurally similar compounds reveals how these modifications impact their pharmacological profiles:

Compound NameChemical FormulaUnique Features
3-Fluoro-2-methylbenzoic acidC₈H₇FO₂Intermediate for SGLT2 inhibitors
4-Fluoro-3-methylbenzoic acidC₈H₇FO₂Different substitution pattern affects reactivity
2-Chloro-3-methylbenzoic acidC₈H₇ClO₂Chlorine substitution alters biological activity
2-Bromo-3-methylbenzoic acidC₈H₇BrO₂Bromine effects on solubility and reactivity

This table illustrates how variations in halogen substitution can influence chemical behavior, biological activity, and potential applications.

Study on Antimicrobial Efficacy

In a study conducted by researchers at the University of Manchester, derivatives of 2-F-3-MBA were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics against specific bacterial strains. This highlights the potential of these compounds as alternatives or adjuncts to existing antimicrobial therapies.

SGLT2 Inhibitor Development

Another significant study focused on the development of SGLT2 inhibitors using 2-F-3-MBA as a core structure. The research demonstrated that modifications to the compound led to enhanced selectivity and potency against SGLT2 compared to existing drugs. The findings suggest that further exploration of this compound could lead to novel therapeutic agents for managing diabetes .

Properties

IUPAC Name

2-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNAETGARNTCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372026
Record name 2-Fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-31-1
Record name 2-Fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methylbenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-methylbenzoic acid
Reactant of Route 5
2-Fluoro-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.